molecular formula C6H12O B14167170 2-Penten-4-ol, 4-methyl- CAS No. 63468-05-3

2-Penten-4-ol, 4-methyl-

Cat. No.: B14167170
CAS No.: 63468-05-3
M. Wt: 100.16 g/mol
InChI Key: OWVUFBAJXKEVBE-UHFFFAOYSA-N
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Description

2-Penten-4-ol, 4-methyl- is an organic compound with the molecular formula C6H12O. It is a type of unsaturated alcohol, characterized by the presence of both a double bond and a hydroxyl group in its structure. This compound is also known by other names such as 4-methyl-4-penten-2-ol and 4-methylpent-4-en-2-ol .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Penten-4-ol, 4-methyl- can be achieved through various methods. One common approach involves the reaction of 4-methyl-2-pentene with a suitable oxidizing agent to introduce the hydroxyl group. Another method involves the hydroboration-oxidation of 4-methyl-1-pentene, where the double bond is first hydroborated and then oxidized to form the alcohol .

Industrial Production Methods

In industrial settings, the production of 2-Penten-4-ol, 4-methyl- often involves catalytic processes that ensure high yield and purity. Catalysts such as palladium or platinum are commonly used to facilitate the addition of the hydroxyl group to the double bond. The reaction conditions typically include controlled temperature and pressure to optimize the reaction rate and product quality .

Chemical Reactions Analysis

Types of Reactions

2-Penten-4-ol, 4-methyl- undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

2-Penten-4-ol, 4-methyl- has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 2-Penten-4-ol, 4-methyl- involves its interaction with specific molecular targets and pathways. The hydroxyl group can form hydrogen bonds with other molecules, influencing their reactivity and stability. The double bond can participate in addition reactions, leading to the formation of new compounds. These interactions are crucial for its role as an intermediate in various chemical and biological processes .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-Penten-4-ol, 4-methyl- is unique due to the specific positioning of its double bond and hydroxyl group, which imparts distinct chemical properties and reactivity. This makes it a valuable compound in synthetic chemistry and industrial applications .

Properties

IUPAC Name

2-methylpent-3-en-2-ol
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H12O/c1-4-5-6(2,3)7/h4-5,7H,1-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OWVUFBAJXKEVBE-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC=CC(C)(C)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H12O
Details Computed by PubChem 2.2 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50871449
Record name 2-Methylpent-3-en-2-ol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50871449
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

100.16 g/mol
Details Computed by PubChem 2.2 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

63468-05-3
Record name 2-Methyl-3-penten-2-ol
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=63468-05-3
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 2-Penten-4-ol, 4-methyl-
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0063468053
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 2-Methylpent-3-en-2-ol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50871449
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 2-PENTEN-4-OL, 4-METHYL-
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/93TKK4GWH6
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

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